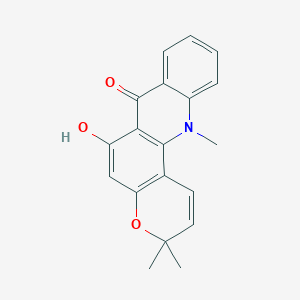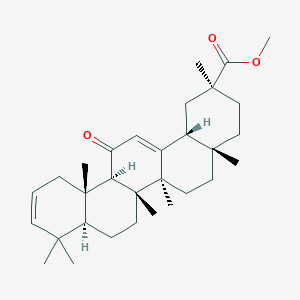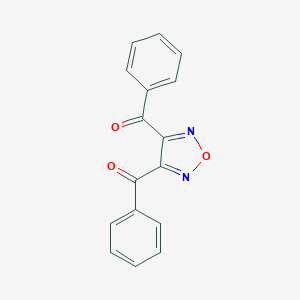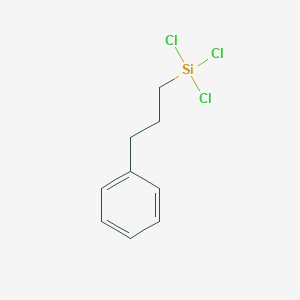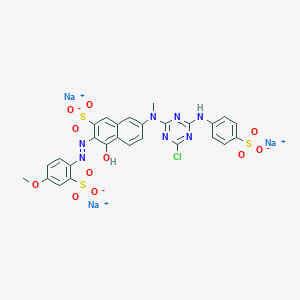
Strontium-86
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium-86 is a radioactive isotope of strontium, which is commonly found in the earth's crust. This isotope has a half-life of 28.8 years and is commonly used in scientific research applications. Strontium-86 is used as a tracer in various scientific fields, including geology, biology, and environmental science.
Aplicaciones Científicas De Investigación
Strontium-86 is commonly used as a tracer in various scientific fields. In geology, it is used to study the movement of water and minerals in the earth's crust. In biology, it is used to study the movement of ions and molecules in cells and tissues. In environmental science, it is used to study the movement of pollutants in soil and water.
Mecanismo De Acción
Strontium-86 acts as a tracer by replacing a naturally occurring element in a system. The strontium-86 is then tracked as it moves through the system, allowing researchers to study the movement of the system.
Efectos Bioquímicos Y Fisiológicos
Strontium-86 does not have any known biochemical or physiological effects on living organisms. It is used solely as a tracer in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of strontium-86 as a tracer has several advantages. It is a stable isotope, which means it does not decay quickly, allowing researchers to track its movement over a long period of time. It is also relatively easy to detect using various analytical techniques.
However, there are also limitations to the use of strontium-86. It is a radioactive isotope, which means it requires special handling and disposal procedures. It is also expensive to produce and may not be readily available for all research projects.
Direcciones Futuras
There are several future directions for the use of strontium-86 as a tracer. One area of research is the study of nutrient uptake in plants, which could have implications for agriculture and food production. Another area of research is the study of the movement of pollutants in groundwater, which could have implications for environmental remediation efforts. Additionally, the use of strontium-86 in medical imaging is an area of ongoing research.
Conclusion
Strontium-86 is a radioactive isotope commonly used as a tracer in scientific research. Its stable nature and ease of detection make it a valuable tool in studying the movement of various systems. While there are limitations to its use, ongoing research in various fields is exploring new applications for this valuable isotope.
Métodos De Síntesis
Strontium-86 is produced by the nuclear fission of uranium-235. Uranium-235 is bombarded with neutrons, which results in the formation of strontium-86. The resulting strontium-86 is then purified and isolated using various chemical separation techniques.
Propiedades
Número CAS |
13982-14-4 |
|---|---|
Nombre del producto |
Strontium-86 |
Fórmula molecular |
Sr |
Peso molecular |
85.909261 g/mol |
Nombre IUPAC |
strontium-86 |
InChI |
InChI=1S/Sr/i1-2 |
Clave InChI |
CIOAGBVUUVVLOB-YPZZEJLDSA-N |
SMILES isomérico |
[86Sr] |
SMILES |
[Sr] |
SMILES canónico |
[Sr] |
Sinónimos |
86Sr isotope Sr-86 isotope Strontium-86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



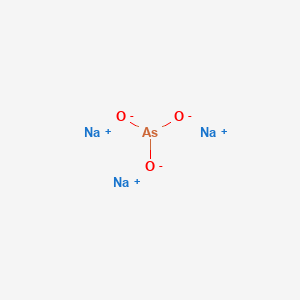
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
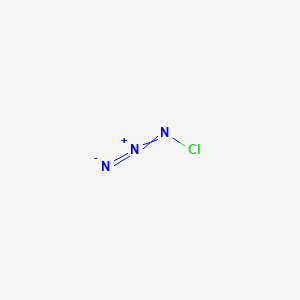
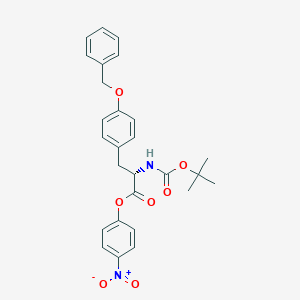
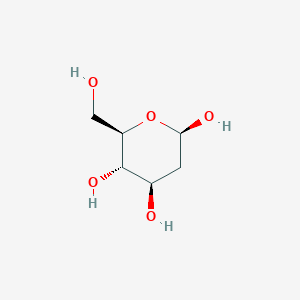
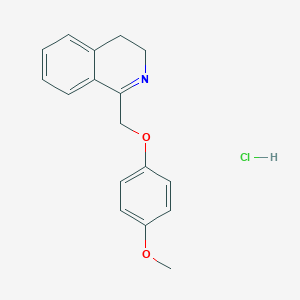
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)

